![molecular formula C22H20N6O4S B279426 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B279426.png)
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as DASA-58, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Mecanismo De Acción
DASA-58 exerts its pharmacological effects by inhibiting the activity of various enzymes, including CK2, PTP1B, and GSK-3β. CK2 is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. DASA-58 inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. PTP1B is an enzyme that is involved in insulin signaling, and its inhibition by DASA-58 leads to increased insulin sensitivity. GSK-3β is an enzyme that is involved in the formation of amyloid plaques in the brain, and its inhibition by DASA-58 has potential therapeutic applications in neurological disorders.
Biochemical and Physiological Effects:
DASA-58 has been shown to have various biochemical and physiological effects, depending on the enzyme that it targets. In cancer cells, DASA-58 inhibits the growth and proliferation of cancer cells by targeting CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. In diabetes, DASA-58 inhibits the activity of PTP1B, which leads to increased insulin sensitivity and improved glucose homeostasis. In neurological disorders, DASA-58 inhibits the activity of GSK-3β, which is involved in the formation of amyloid plaques in the brain, and has potential therapeutic applications in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DASA-58 has several advantages for lab experiments, including its high potency and selectivity for its target enzymes, its ability to inhibit multiple enzymes involved in various diseases, and its potential therapeutic applications in various diseases. However, DASA-58 also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of DASA-58, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases, the development of more soluble analogs for in vivo studies, and the investigation of its potential toxicity and side effects at different concentrations. In addition, the combination of DASA-58 with other therapeutic agents may have synergistic effects and could lead to improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of DASA-58 involves the condensation of 2-aminobenzoic acid with 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide, followed by the reaction with 2-chloro-4,6-dimethoxyquinazoline in the presence of potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain DASA-58. The overall yield of this synthesis method is approximately 35%.
Aplicaciones Científicas De Investigación
DASA-58 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, DASA-58 has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. DASA-58 has also been shown to have potential therapeutic applications in diabetes by inhibiting the activity of the enzyme PTP1B, which is involved in insulin signaling. In addition, DASA-58 has been investigated for its potential use in neurological disorders, such as Alzheimer's disease, by inhibiting the activity of the enzyme GSK-3β, which is involved in the formation of amyloid plaques in the brain.
Propiedades
Fórmula molecular |
C22H20N6O4S |
---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H20N6O4S/c1-14-11-15(2)25-22(24-14)27-33(31,32)17-9-7-16(8-10-17)26-20(29)12-28-13-23-19-6-4-3-5-18(19)21(28)30/h3-11,13H,12H2,1-2H3,(H,26,29)(H,24,25,27) |
Clave InChI |
PSOPNQYXFUBXEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O)C |
SMILES canónico |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.